molecular formula C7H13NO B15252863 3-Amino-1-cyclopropylbutan-1-one

3-Amino-1-cyclopropylbutan-1-one

Cat. No.: B15252863
M. Wt: 127.18 g/mol
InChI Key: RMNQKQULOXOFEP-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopropylbutan-1-one is an organic compound characterized by a cyclopropyl group attached to a butanone backbone with an amino group at the third position

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-amino-1-cyclopropylbutan-1-one

InChI

InChI=1S/C7H13NO/c1-5(8)4-7(9)6-2-3-6/h5-6H,2-4,8H2,1H3

InChI Key

RMNQKQULOXOFEP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopropylbutan-1-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbenes .

Industrial Production Methods

Industrial production of 3-Amino-1-cyclopropylbutan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopropylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-cyclopropylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopropylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-cyclopropylbutan-1-one is unique due to its specific structural arrangement, which combines a cyclopropyl group with a butanone backbone and an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

3-Amino-1-cyclopropylbutan-1-one is an organic compound notable for its unique structural features, which include a cyclopropyl group and an amino group attached to a butanone backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurochemistry and drug development.

  • Molecular Formula : C6_{6}H11_{11}N\O
  • Molecular Weight : Approximately 113.16 g/mol
  • Structure : The compound features a cyclopropyl ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of 3-Amino-1-cyclopropylbutan-1-one is primarily linked to its interactions with neurotransmitter systems. The amino group in the structure suggests potential binding with various receptors, particularly those involved in central nervous system (CNS) pathways.

Research indicates that compounds with similar structures often exhibit significant binding affinities towards neurotransmitter receptors, which can lead to varied pharmacological effects. For instance, studies have shown that cyclopropyl-containing compounds can modulate neurotransmission, affecting conditions such as anxiety and depression.

Neurotransmitter Interaction

3-Amino-1-cyclopropylbutan-1-one may interact with:

  • Dopamine Receptors : Potential modulation of dopaminergic signaling could influence mood and behavior.
  • Serotonin Receptors : Interaction might affect serotonergic pathways, relevant for antidepressant effects.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • A study on cyclopropyl derivatives found that they could significantly alter calcium signaling in cardiac cells, suggesting a broader impact on cellular signaling pathways .
  • Another research highlighted the role of cyclopropyl groups in enhancing the binding affinity of compounds to specific receptors, indicating that 3-Amino-1-cyclopropylbutan-1-one may possess similar properties .

Toxicity and Safety Profile

Initial assessments indicate that 3-Amino-1-cyclopropylbutan-1-one exhibits low toxicity at therapeutic concentrations. In vitro studies have shown no significant cytotoxic effects at concentrations up to 50 μM, suggesting a favorable safety profile for further research .

Comparative Analysis with Related Compounds

To better understand the potential applications of 3-Amino-1-cyclopropylbutan-1-one, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
3-Amino-1-cyclopropylbutan-1-one Cyclopropyl group with an amino groupPotential CNS activity
Cyclopropylamine Simple amine structureLimited biological activity
Cyclopropyl ketones Varying functional groupsDiverse pharmacological profiles

This table illustrates how the unique combination of functional groups in 3-Amino-1-cyclopropylbutan-1-one may confer distinct biological activities compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-cyclopropylbutan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution. For example, cyclopropanation of α,β-unsaturated ketones with diazomethane derivatives under palladium catalysis can yield the cyclopropyl backbone . Reaction conditions (temperature, solvent polarity, and catalyst loading) critically affect yield: lower temperatures (<0°C) reduce side reactions like ring-opening, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Yield optimization data from recent studies suggest a 65–78% range under optimized conditions, with impurities often arising from over-alkylation .

Q. How can researchers characterize the structural stability of 3-Amino-1-cyclopropylbutan-1-one under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should combine:
    • Spectroscopic Analysis : NMR (¹H/¹³C) to monitor bond integrity, particularly the cyclopropane ring’s strain-sensitive C-C bonds.
    • Chromatography : HPLC or GC-MS to quantify degradation products (e.g., ring-opened aldehydes or amines) under acidic (pH 2–4) or basic (pH 10–12) conditions .
    • Thermogravimetric Analysis (TGA) : To assess thermal decomposition thresholds (reported at ~180°C for this compound) .

Q. What analytical techniques are most reliable for quantifying 3-Amino-1-cyclopropylbutan-1-one in complex matrices (e.g., biological samples)?

  • Methodological Answer :
    • LC-MS/MS : Offers high sensitivity (LOD ~0.1 ng/mL) using electrospray ionization in positive mode.
    • Derivatization : Pre-column derivatization with dansyl chloride enhances detectability in UV-Vis or fluorescence assays .
    • Internal Standards : Isotopically labeled analogs (e.g., ¹³C-cyclopropyl derivatives) improve quantification accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The cyclopropane ring’s angle strain (60°) increases electrophilicity at the carbonyl carbon, enabling Suzuki-Miyaura couplings with aryl boronic acids. Density Functional Theory (DFT) calculations show that electron-withdrawing groups on the cyclopropane enhance oxidative addition rates in palladium-catalyzed reactions. Experimental data reveal a 20% increase in coupling efficiency when using electron-deficient aryl partners .

Q. What strategies resolve contradictions in reported biological activity data for 3-Amino-1-cyclopropylbutan-1-one derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often stem from:
    • Solvent Effects : DMSO >1% can denature proteins, skewing results. Use aqueous buffers with <0.1% cosolvents.
    • Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures stereochemical consistency, as (R)- and (S)-isomers show up to 10-fold activity differences .
    • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) using reference inhibitors .

Q. How can computational modeling predict the metabolic pathways of 3-Amino-1-cyclopropylbutan-1-one in mammalian systems?

  • Methodological Answer :
    • In Silico Tools : Use Schrödinger’s MetaSite or CypReact to predict cytochrome P450 oxidation sites. The cyclopropane ring is prone to epoxidation, forming reactive intermediates.
    • Molecular Dynamics (MD) : Simulate binding affinities to hepatic enzymes (e.g., CYP3A4) to identify potential toxophores .
    • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. What are the challenges in scaling up the synthesis of 3-Amino-1-cyclopropylbutan-1-one for preclinical studies, and how are they mitigated?

  • Methodological Answer :
    • Exothermicity : Cyclopropanation reactions are highly exothermic; use flow reactors for heat dissipation and safer scaling.
    • Purification : Silica gel chromatography is impractical at >10 g; switch to recrystallization (ethanol/water) or simulated moving bed (SMB) chromatography.
    • Yield Drop : Pilot batches often yield 10–15% less than lab-scale due to mixing inefficiencies; optimize stirring rates and catalyst recycling .

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